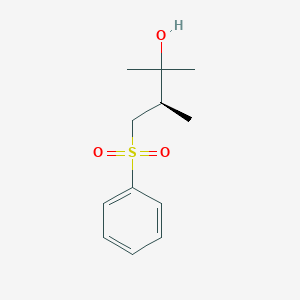
(3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.Aplicaciones Científicas De Investigación
Lignin Model Studies
The study of lignin model compounds, such as dimeric non-phenolic β-O-4-type lignin model compounds, reveals insights into the acidolysis mechanisms of lignin, a complex natural polymer. Understanding these mechanisms is crucial for developing efficient processes for lignin depolymerization, which is a key step in converting biomass into valuable chemicals and fuels (T. Yokoyama, 2015).
Carcinogenic Properties of Chemical Compounds
The carcinogenic properties of various chemical compounds, including their mechanisms and impacts on health, have been a subject of study for decades. This research is vital for identifying potential risks associated with chemical exposure and for the development of safety regulations (J. W. Cook & E. Kennaway, 1938).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives highlight the importance of supramolecular chemistry in developing new materials with tailored properties. These compounds are utilized in nanotechnology, polymer processing, and biomedical applications due to their self-assembly and multivalent nature (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Organic Light-Emitting Diodes (OLEDs)
The development of organic semiconductors for OLED applications is a rapidly growing field. Materials based on 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene (BODIPY) have shown potential as 'metal-free' infrared emitters, which could revolutionize the design and efficiency of OLEDs (B. Squeo & M. Pasini, 2020).
Environmental Toxicology
The occurrence and toxicity of novel brominated flame retardants in the environment underscore the importance of understanding the environmental fate and risks associated with these compounds. This knowledge is critical for developing strategies to mitigate their impact on ecosystems (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Direcciones Futuras
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
Please note that the availability of this information depends on how extensively the compound has been studied. For a less-known compound, some of this information might not be available. If you have a specific compound that is well-studied or a specific question about a certain aspect of the compound, feel free to ask!
Propiedades
IUPAC Name |
(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-10(12(2,3)13)9-16(14,15)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKZLOBAFOPZAV-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553401 |
Source


|
| Record name | (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol | |
CAS RN |
93748-50-6 |
Source


|
| Record name | (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

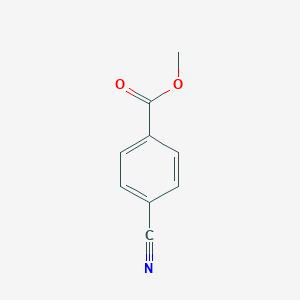
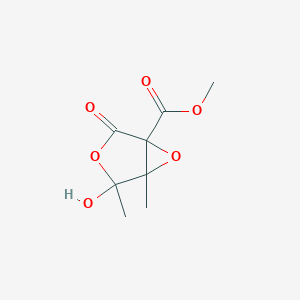
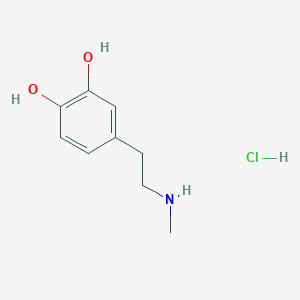
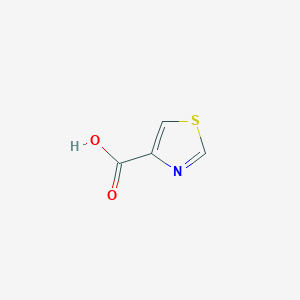
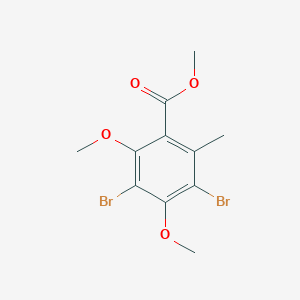
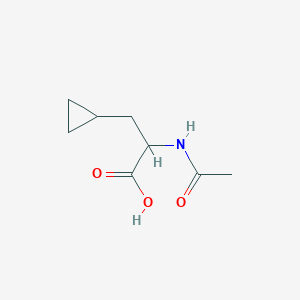
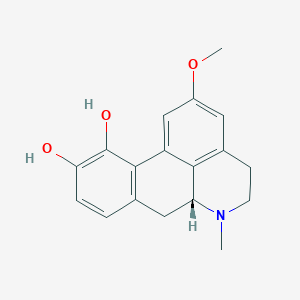
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
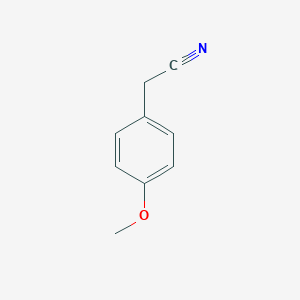
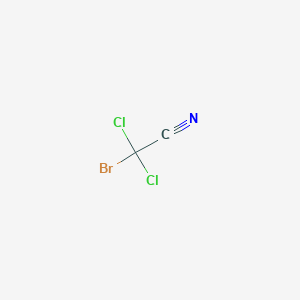
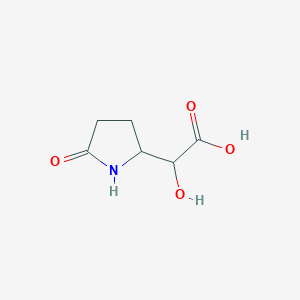
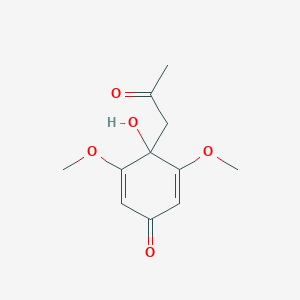

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)